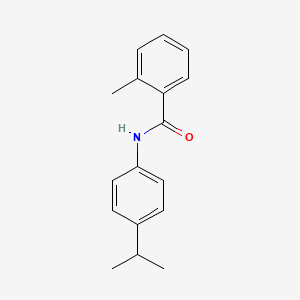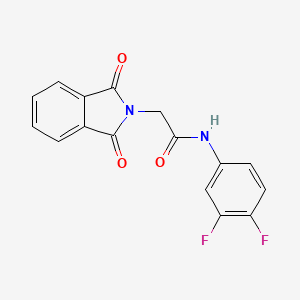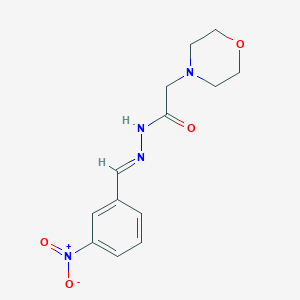![molecular formula C15H17FN4OS B5559479 6-tert-butyl-4-[(4-fluorobenzylidene)amino]-3-(methylthio)-1,2,4-triazin-5(4H)-one](/img/structure/B5559479.png)
6-tert-butyl-4-[(4-fluorobenzylidene)amino]-3-(methylthio)-1,2,4-triazin-5(4H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Molecular Structure Analysis Molecular structure analyses, including X-ray diffraction studies, reveal the crystallization patterns and intermolecular interactions such as hydrogen bonding and π–π stacking interactions, contributing to the stability and three-dimensional architecture of similar molecules. For instance, the title compound tert-butyl 4-(5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl)piperazine-1-carboxylate showed weak C‒H···O intermolecular interactions and aromatic π–π stacking interactions (Sanjeevarayappa et al., 2015).
Chemical Reactions and Properties Chemical reactions involving 1,2,4-triazine derivatives include boiling with ketones, anhydrides, benzoyl chloride, and hydrazine to isolate various derivatives. These compounds' structures are established through elemental analysis, IR, 1H NMR, and mass spectrometry data. Such reactions demonstrate the reactivity and versatility of triazine derivatives in synthesizing new compounds with potential biological activities (Mironovich & Kostina, 2012).
Applications De Recherche Scientifique
Synthesis and Structural Analysis
Researchers have developed convenient synthesis methods for bifunctional tetraaza macrocycles and their conversion into poly(amino carboxylate) chelating agents, leveraging similar chemical frameworks for diverse applications in bioconjugation and material science (McMurry et al., 1992). Additionally, the structural rearrangement of oxaziridines has been thoroughly investigated, providing insights into stereoelectronic control theories that could influence the synthesis strategies of triazine derivatives (Lattes et al., 1982).
Biological Activity
Significant research has been dedicated to exploring the anticancer activities of half-sandwich cyclometalated Rh(III) and Ir(III) complexes, involving compounds structurally related to "6-tert-butyl-4-[(4-fluorobenzylidene)amino]-3-(methylthio)-1,2,4-triazin-5(4H)-one". These studies highlight the potential for such compounds in medical applications, particularly in DNA/protein binding and cancer therapy (Mukhopadhyay et al., 2015).
Environmental Impact and Degradation
The degradation and environmental impact of triazine herbicides, closely related to the chemical structure , have been assessed, highlighting the transformation pathways and potential ecological risks associated with their use. Photokinetic experiments suggest that deamination reactions of such compounds are oxygen and water-dependent, indicating specific degradation mechanisms that could affect their persistence and toxicity in the environment (Parlar & Pletsch, 1988).
Material Science Applications
The synthesis and properties of ortho-linked polyamides based on bis(ether-carboxylic acid) or bis(ether amine) derived from compounds similar to "6-tert-butyl-4-[(4-fluorobenzylidene)amino]-3-(methylthio)-1,2,4-triazin-5(4H)-one" have been explored for their applications in creating materials with high thermal stability and solubility in polar solvents. Such research paves the way for advanced materials in various industrial applications (Hsiao et al., 2000).
Propriétés
IUPAC Name |
6-tert-butyl-4-[(E)-(4-fluorophenyl)methylideneamino]-3-methylsulfanyl-1,2,4-triazin-5-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17FN4OS/c1-15(2,3)12-13(21)20(14(22-4)19-18-12)17-9-10-5-7-11(16)8-6-10/h5-9H,1-4H3/b17-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCLLXYKXVQDRFV-RQZCQDPDSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=NN=C(N(C1=O)N=CC2=CC=C(C=C2)F)SC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)C1=NN=C(N(C1=O)/N=C/C2=CC=C(C=C2)F)SC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17FN4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-tert-butyl-4-{[(E)-(4-fluorophenyl)methylidene]amino}-3-(methylsulfanyl)-1,2,4-triazin-5(4H)-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(4aS*,7aR*)-N-(2-fluorophenyl)-4-(2-methoxyethyl)hexahydrothieno[3,4-b]pyrazine-1(2H)-carboxamide 6,6-dioxide](/img/structure/B5559406.png)


![3-(2,4-dichlorophenyl)-6-(trifluoromethyl)[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B5559431.png)
![2,5-bis[3-(dimethylamino)-2-ethoxy-2-propen-1-ylidene]cyclopentanone](/img/structure/B5559439.png)
![2-{[5-ethyl-2-(ethylthio)-3-thienyl]methyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B5559446.png)
![6-(4-hydroxybenzylidene)-5-imino-2-isopropyl-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5559452.png)

![N-[4-(1,3-benzoxazol-2-yl)phenyl]-2-(2-thienyl)acetamide](/img/structure/B5559473.png)
![6-(2-{[1-(2,4-dichlorobenzyl)-1H-pyrazol-3-yl]carbonyl}carbonohydrazonoyl)-2,3-dimethoxybenzoic acid](/img/structure/B5559490.png)
![2-[(4,6-dimethyl-2-pyrimidinyl)thio]-N'-(3-nitrobenzylidene)acetohydrazide](/img/structure/B5559498.png)
![N-[2-(3-methoxyphenyl)-1,3-benzoxazol-5-yl]nicotinamide](/img/structure/B5559505.png)
![N-{2-[1-benzyl-3-(4-fluorophenyl)-1H-1,2,4-triazol-5-yl]ethyl}methanesulfonamide](/img/structure/B5559510.png)